molecular formula C29H36FN5O7S B14915807 3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride

3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride

Cat. No.: B14915807
M. Wt: 617.7 g/mol
InChI Key: NUAUWPVMCPSATJ-JDGBCZCZSA-N
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Description

3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the indenyl carbamoyl intermediate, followed by the formation of the pyrrolidinyl and methoxybenzenesulfonyl fluoride moieties. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control of reaction conditions and scalability, ensuring consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride is unique due to its complex structure and multifunctional properties, making it versatile for various scientific and industrial applications.

Properties

Molecular Formula

C29H36FN5O7S

Molecular Weight

617.7 g/mol

IUPAC Name

3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C29H36FN5O7S/c1-17(31-2)26(36)34-23(16-32-27(37)21-15-19(43(30,40)41)11-13-25(21)42-3)29(39)35-14-6-9-24(35)28(38)33-22-12-10-18-7-4-5-8-20(18)22/h4-5,7-8,11,13,15,17,22-24,31H,6,9-10,12,14,16H2,1-3H3,(H,32,37)(H,33,38)(H,34,36)/t17-,22+,23-,24-/m0/s1

InChI Key

NUAUWPVMCPSATJ-JDGBCZCZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)OC)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3CCC4=CC=CC=C34)NC

Canonical SMILES

CC(C(=O)NC(CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)OC)C(=O)N2CCCC2C(=O)NC3CCC4=CC=CC=C34)NC

Origin of Product

United States

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